Methyl 2-(Bromomethyl)crotonate: A Comprehensive Technical Guide for Synthetic Chemists
Methyl 2-(Bromomethyl)crotonate: A Comprehensive Technical Guide for Synthetic Chemists
Abstract
Methyl 2-(bromomethyl)crotonate is a highly functionalized and reactive bifunctional molecule that serves as a versatile building block in modern organic synthesis. Its structure, incorporating both an α,β-unsaturated ester and an allylic bromide, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex natural products, pharmaceuticals, and novel materials. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and reactivity. We will explore the mechanistic underpinnings of its preparation via Wohl-Ziegler bromination and detail its subsequent utility as both an electrophile for nucleophilic substitution and a partner in cycloaddition reactions. Detailed protocols and field-proven insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this potent synthetic tool.
Chemical Identity and Physicochemical Properties
Methyl 2-(bromomethyl)crotonate, also referred to as methyl 4-bromo-3-methylbut-2-enoate, is a compound whose utility is derived directly from its unique structural arrangement.
Nomenclature and Identifiers:
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IUPAC Name: Methyl (E)-4-bromo-3-methylbut-2-enoate
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CAS Number: 33339-44-3
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Molecular Formula: C₆H₉BrO₂
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Molecular Weight: 193.04 g/mol
The molecule contains a crotonate ester backbone with a brominated methyl group at the C2 position, adjacent to the ester's carbonyl group. This arrangement confers a dual reactivity profile.
Physicochemical Data
The physical properties of methyl 2-(bromomethyl)crotonate are critical for its handling, reaction setup, and purification. Below is a summary of its key properties.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 51-52 °C at 20 hPa | |
| Density | 1.616 g/cm³ at 25 °C | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether); insoluble in water.[1] |
Structural Visualization
The chemical structure dictates the molecule's reactivity. The allylic C-Br bond is particularly susceptible to nucleophilic attack, while the α,β-unsaturated system can participate in conjugate additions.
Caption: Chemical structure of Methyl 2-(bromomethyl)crotonate.
Synthesis and Mechanistic Considerations
The most common and effective method for synthesizing methyl 2-(bromomethyl)crotonate is through the allylic bromination of a suitable precursor, typically methyl tiglate (methyl (E)-2-methylbut-2-enoate), via the Wohl-Ziegler reaction.[2][3]
The Wohl-Ziegler Bromination
This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).[3][4] The key to the reaction's success is the in-situ generation of a low concentration of molecular bromine (Br₂), which favors radical substitution at the allylic position over electrophilic addition to the double bond.[4][5]
Causality Behind Experimental Choices:
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N-Bromosuccinimide (NBS): NBS is the preferred reagent because it provides a constant, low-level source of Br₂ through its reaction with trace amounts of HBr. This controlled delivery is crucial to prevent the competing ionic addition of Br₂ across the alkene.[5]
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Radical Initiator (AIBN/Light): The reaction proceeds via a free-radical chain mechanism. An initiator is required to generate the initial bromine radical (Br•) that propagates the chain. AIBN is often chosen for its predictable decomposition rate at moderate temperatures.[3]
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Solvent (CCl₄): Carbon tetrachloride is a traditional solvent for this reaction due to its inertness under radical conditions and its ability to dissolve the reactants. However, due to its toxicity and environmental impact, alternative solvents like trifluorotoluene have been proposed.[4]
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis process.
Caption: Workflow for the synthesis of Methyl 2-(bromomethyl)crotonate.
Detailed Experimental Protocol
This protocol is a representative example of a Wohl-Ziegler bromination for this target molecule.
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl tiglate (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.) in carbon tetrachloride.
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Reaction: Heat the mixture to reflux (approximately 77°C). The reaction can be initiated with a heat lamp if necessary. The reaction is monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[4]
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Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
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Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining Br₂), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude oil by vacuum distillation to yield methyl 2-(bromomethyl)crotonate as a colorless to pale yellow liquid.
Reactivity and Synthetic Applications
Methyl 2-(bromomethyl)crotonate is a bifunctional reagent, meaning different parts of the molecule can undergo distinct reactions. Its primary modes of reactivity are:
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Nucleophilic Substitution: The allylic bromide is an excellent leaving group, making the bromomethyl carbon highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions). This is a powerful method for C-N, C-O, C-S, and C-C bond formation.[6][7]
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Michael Addition: The α,β-unsaturated ester system can act as a Michael acceptor, allowing for 1,4-conjugate addition of soft nucleophiles.[8]
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Cycloaddition Reactions: The electron-deficient alkene can participate as a dienophile in Diels-Alder reactions, providing a route to complex cyclic systems.
Key Reaction Pathways
The diagram below illustrates the primary reaction pathways available to this versatile building block.
Caption: Major reaction pathways for Methyl 2-(bromomethyl)crotonate.
Applications in Drug Discovery and Complex Synthesis
The unique reactivity of methyl 2-(bromomethyl)crotonate makes it an important intermediate in the synthesis of pharmacologically active molecules and natural products.
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Synthesis of Amino Acid Derivatives: Displacement of the bromide with nitrogen nucleophiles, such as in the Gabriel synthesis, provides access to unnatural amino esters, which are critical components of many peptide-based drugs.[6]
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Construction of Heterocycles: Its bifunctional nature allows for tandem or sequential reactions to construct complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.
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Natural Product Synthesis: It has been employed as a key building block in the total synthesis of phytotoxins and other complex natural products.[9][10] For example, its precursor, methyl crotonate, was a starting reagent in the total synthesis of phytotoxins solanapyrones D and E.[9]
Handling, Storage, and Safety
Methyl 2-(bromomethyl)crotonate is a reactive and hazardous chemical that requires careful handling.
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Hazards: It is classified as a combustible liquid that is toxic if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction.
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Handling: Work should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][11] Avoid breathing vapors and prevent contact with skin and eyes.[1]
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Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is incompatible with strong oxidizing agents and strong acids.[1]
Conclusion
Methyl 2-(bromomethyl)crotonate is a powerful and versatile intermediate in organic synthesis. Its value lies in its predictable and distinct modes of reactivity, which allow for efficient nucleophilic substitutions, conjugate additions, and cycloadditions. A thorough understanding of its synthesis via the Wohl-Ziegler reaction and its subsequent chemical behavior enables chemists to strategically incorporate this building block into synthetic routes for a wide range of valuable target molecules, from pharmaceuticals to complex natural products. Proper handling and safety precautions are paramount when working with this potent reagent.
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